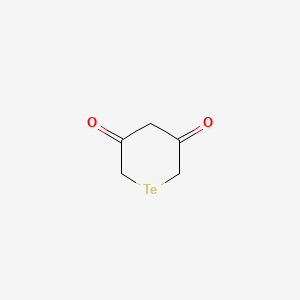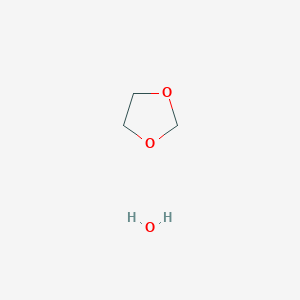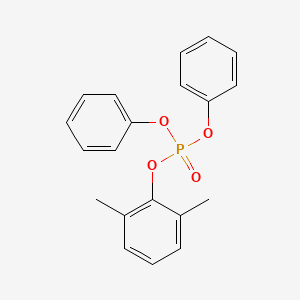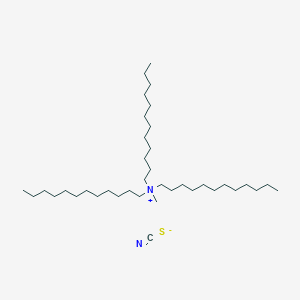
Dihydrazinylboranyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dihydrazinylboranyl is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound consists of a boron atom bonded to two hydrazinyl groups, making it a versatile reagent in organic synthesis and materials science.
準備方法
Synthetic Routes and Reaction Conditions: Dihydrazinylboranyl can be synthesized through several methods. One common approach involves the reaction of boron trihalides with hydrazine under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent decomposition. Another method involves the use of boron esters and hydrazine derivatives, which can be carried out in organic solvents such as tetrahydrofuran or diethyl ether.
Industrial Production Methods: On an industrial scale, this compound is produced using high-purity boron trihalides and hydrazine. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity. The final product is often purified through distillation or recrystallization techniques.
化学反応の分析
Types of Reactions: Dihydrazinylboranyl undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form boron-nitrogen compounds.
Reduction: It can be reduced to form boron-hydride complexes.
Substitution: It can participate in substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine are employed under controlled conditions.
Major Products Formed:
Oxidation: Boron-nitrogen compounds.
Reduction: Boron-hydride complexes.
Substitution: Halogenated boron compounds.
科学的研究の応用
Dihydrazinylboranyl has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the formation of boron-containing compounds.
Medicine: Research is ongoing into its use as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is used in the production of advanced materials, including boron-containing polymers and ceramics.
作用機序
The mechanism by which dihydrazinylboranyl exerts its effects involves the interaction of the boron atom with various molecular targets. In biological systems, the boron atom can form stable complexes with biomolecules, facilitating targeted delivery of therapeutic agents. The hydrazinyl groups enhance the reactivity of the compound, allowing it to participate in a wide range of chemical reactions.
類似化合物との比較
Hydrazinylborane: Similar in structure but with different reactivity.
Borohydrazide: Contains a boron-hydrazine bond but lacks the same versatility.
Boron Nitride: A boron-nitrogen compound with different applications.
Uniqueness: Dihydrazinylboranyl is unique due to its dual hydrazinyl groups, which provide enhanced reactivity and versatility in chemical synthesis. Its ability to form stable complexes with biomolecules makes it particularly valuable in medicinal chemistry and materials science.
特性
CAS番号 |
25540-56-1 |
|---|---|
分子式 |
BH6N4 |
分子量 |
72.89 g/mol |
InChI |
InChI=1S/BH6N4/c2-4-1-5-3/h4-5H,2-3H2 |
InChIキー |
JEYNWJYOGOMWNC-UHFFFAOYSA-N |
正規SMILES |
[B](NN)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




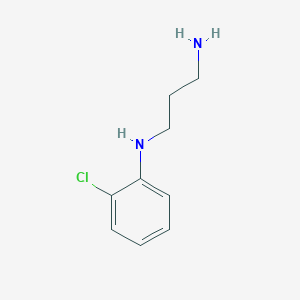

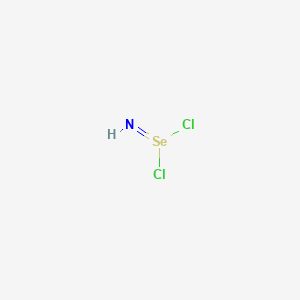

![N-[(1E)-2,2,2-Trichloroethylidene]propanamide](/img/structure/B14691254.png)
![[1,1'-Biphenyl]-4-carboxylic anhydride](/img/structure/B14691261.png)
